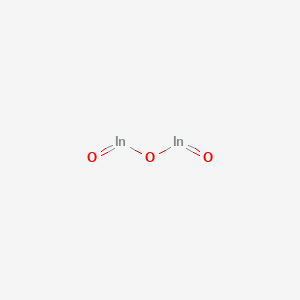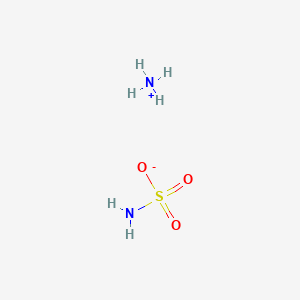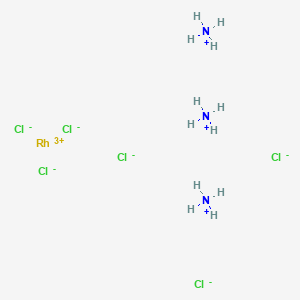
rhodium(3+) triammonium hexachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is particularly noted for its role in catalysis and its potential therapeutic applications.
Métodos De Preparación
The synthesis of rhodium(3+) triammonium hexachloride typically involves the reaction of rhodium chloride with triazanium chloride under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods often involve large-scale reactions in reactors, followed by purification processes to ensure the compound’s high purity.
Análisis De Reacciones Químicas
rhodium(3+) triammonium hexachloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state rhodium complexes.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or sodium borohydride, resulting in the formation of lower oxidation state rhodium complexes.
Substitution: Substitution reactions often occur in the presence of ligands that can replace the chloride ions in the complex, forming new rhodium-ligand complexes.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various ligands such as phosphines and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
rhodium(3+) triammonium hexachloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential biological activity, including its ability to interact with biomolecules such as DNA and proteins.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interact with DNA and inhibit cancer cell growth.
Industry: In industrial applications, it is used in processes such as the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which rhodium(3+) triammonium hexachloride exerts its effects involves its interaction with molecular targets such as DNA, RNA, and proteins. In the context of its anticancer activity, the compound binds to DNA, inhibiting its replication and leading to cancer cell death. Additionally, it can interact with enzymes and other proteins, affecting various cellular pathways .
Comparación Con Compuestos Similares
rhodium(3+) triammonium hexachloride can be compared with other similar compounds, such as:
Propiedades
IUPAC Name |
triazanium;rhodium(3+);hexachloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.3H3N.Rh/h6*1H;3*1H3;/q;;;;;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNYBYILSUWBHM-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12N3Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
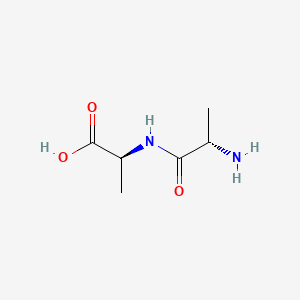

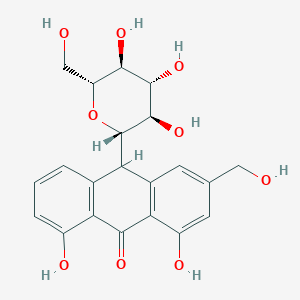
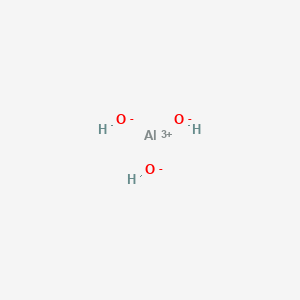
![1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate](/img/structure/B7797994.png)
![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)
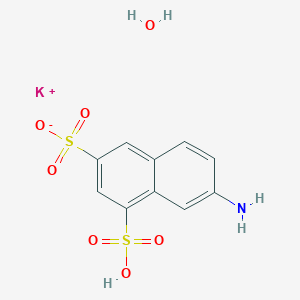
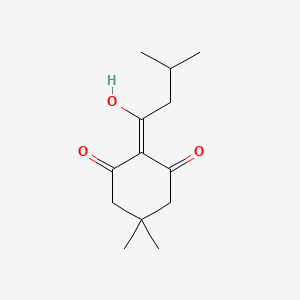
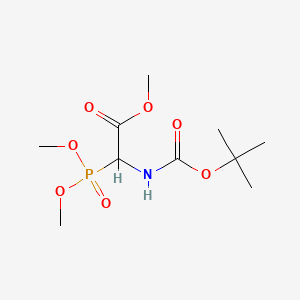

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)

